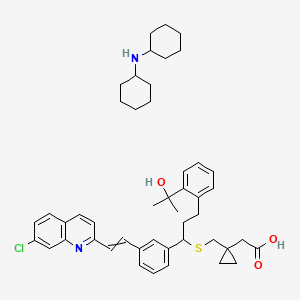

Montelukast dicyclohexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLVGQQYDQBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Montelukast Dicyclohexylamine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of montelukast (B128269) dicyclohexylamine (B1670486), a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Physicochemical Properties

Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. This salt formation is a critical step in the purification process of montelukast, allowing for the isolation of a stable, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | [2] |

| CAS Number | 577953-88-9 | [3][4] |

| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [2][3] |

| Molecular Weight | 767.50 g/mol | [2][3] |

| Appearance | White to off-white or pale beige solid | [][6] |

Table 2: Thermal and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 65-67 °C (decomposes) | [] |

| UV/Vis. λmax | 212, 284, 328, 345, 359 nm (for montelukast sodium) | [7] |

Table 3: Solubility Profile

| Solvent | This compound Solubility | Montelukast Sodium Solubility | Source(s) |

| Chloroform | Slightly Soluble | - | [][6] |

| Dichloromethane | Soluble | - | [] |

| Ethyl Acetate | Soluble | - | [] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~ 30 mg/mL | [][6][7] |

| Acetone | Soluble | - | [] |

| Methanol | Slightly Soluble | Very Soluble (~ 30 mg/mL) | [1][][6][7] |

| Ethanol (99.5%) | - | Very Soluble (~ 30 mg/mL) | [1][7] |

| Water | - | Freely Soluble (10 mg/mL) | [1][7] |

| Aqueous Buffers | - | Sparingly Soluble | [7] |

Table 4: Acidity Constant (pKa) of Montelukast

The pKa values are crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and distribution. The following pKa values have been experimentally determined for montelukast sodium.

| pKa Value | Method | Source(s) |

| pKa₁ = 3.3 | UV-Visible Spectrophotometry | [8][9] |

| pKa₂ = 4.4 | UV-Visible Spectrophotometry | [8][9] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and their intermediates are outlined in various pharmacopeias and international guidelines. Below are summaries of standard methodologies relevant to the data presented.

Melting Point Determination (Based on USP <741>)

The melting range of a substance is a key indicator of its purity. The United States Pharmacopeia (USP) general chapter <741> describes the capillary method for determining the melting range.

Principle: A small, uniform sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and melt are observed and recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heated block or oil bath

-

Calibrated thermometer or digital temperature sensor

-

Glass capillary tubes (closed at one end)

Procedure:

-

Sample Preparation: The sample is thoroughly dried and finely powdered. A small amount is introduced into the open end of a capillary tube and packed down to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a constant, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration or centrifugation equipment to separate undissolved solid

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An amount of the solid substance known to be in excess of its solubility is weighed and added to a vial containing a known volume of the solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to obtain a clear, saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

pKa Determination (UV-Visible Spectrophotometry)

This method is based on the principle that the UV-Visible absorption spectrum of an ionizable compound changes as a function of pH.

Principle: The absorbance of a series of solutions of the compound at a constant concentration in buffers of varying, known pH is measured at a specific wavelength where the ionized and unionized forms of the molecule have different molar absorptivities. The pKa is then determined from the plot of absorbance versus pH.[8][9]

Apparatus:

-

UV-Visible spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

A series of buffer solutions covering a wide pH range

Procedure:

-

Solution Preparation: A stock solution of the compound is prepared. Aliquots of this stock solution are diluted with a series of buffer solutions to create a set of solutions with constant analyte concentration but varying pH.

-

Spectroscopic Measurement: The UV-Visible spectrum of each solution is recorded. A wavelength is selected where the difference in absorbance between the ionized and unionized species is maximal. The absorbance of each solution is then measured at this wavelength.[8][9]

-

Data Analysis: A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. Alternatively, various graphical and mathematical methods can be used to determine the pKa from the absorbance and pH data.[8][9]

Visualizations

Signaling Pathway of Montelukast

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It competitively blocks the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to this receptor, thereby inhibiting the downstream inflammatory cascade that leads to bronchoconstriction, airway edema, and mucus secretion.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. This compound | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 6. This compound Salt | 577953-88-9 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. metfop.edu.in [metfop.edu.in]

Montelukast Dicyclohexylamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis. This technical guide provides an in-depth exploration of the molecular mechanism of action of its dicyclohexylamine (B1670486) salt. The primary pharmacodynamic effect of montelukast is the competitive and high-affinity binding to the CysLT1 receptor, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). Beyond its primary target, this document elucidates the emerging understanding of montelukast's influence on other critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Wingless/Integrated (Wnt) pathways, which contribute to its broader anti-inflammatory profile. Detailed experimental protocols for key assays used to characterize montelukast's activity are provided, alongside a comprehensive summary of its binding affinities and functional inhibitory concentrations. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its multifaceted mechanism of action.

Core Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast dicyclohexylamine is a salt form of montelukast, where the active moiety is montelukast. Its principal mechanism of action is as a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (cys-LTs), namely LTC₄, LTD₄, and LTE₄, are potent lipid mediators synthesized from arachidonic acid by various inflammatory cells, including mast cells and eosinophils.[1] These mediators play a crucial role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, promoting airway edema, and recruiting eosinophils.[1][2]

Montelukast binds with high affinity and selectivity to the CysLT1 receptor, preventing the binding of endogenous cys-LTs.[1] This blockade effectively inhibits the downstream signaling cascade initiated by cys-LTs, leading to a reduction in airway smooth muscle contraction, decreased mucus secretion, and attenuated inflammatory cell infiltration.

Cysteinyl Leukotriene Signaling Pathway

The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor on airway smooth muscle and inflammatory cells activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which contributes to cellular activation and inflammatory responses. Montelukast, by blocking the initial receptor binding, prevents these downstream events.

Quantitative Data

The potency of montelukast has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: CysLT1 Receptor Binding Affinity and Functional Potency

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki | 0.18 nM | Guinea pig lung membranes | [3] |

| Ki | 4 nM | U937 cell membranes | [3] |

| Ki | 0.52 nM | Human lung membranes | [3] |

| pIC₅₀ | 8.3 - 8.6 | HEK-293 cells (Ca²⁺ mobilization assay) | [4] |

Table 2: Off-Target Activity at P2Y Receptors

| Receptor | IC₅₀ (µM) | Assay Type | Cell Line | Reference |

| P2Y₁ | 0.122 ± 0.037 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |

| P2Y₂ | ~10 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |

| P2Y₄ | >10 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |

| P2Y₆ | 0.859 ± 0.053 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |

Modulation of Other Signaling Pathways

Recent research has indicated that the anti-inflammatory effects of montelukast may extend beyond CysLT1 receptor antagonism, involving the modulation of the NF-κB and Wnt signaling pathways.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses. Studies have shown that montelukast can inhibit the activation of NF-κB in a dose-dependent manner.[6] This inhibition is thought to occur through the prevention of the phosphorylation of the p65 subunit of NF-κB, which is necessary for its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]

Interaction with the Wnt Signaling Pathway

The Wnt signaling pathway is involved in various cellular processes, including inflammation. Research suggests that montelukast may mediate some of its therapeutic effects by inhibiting the Wnt pathway. Specifically, montelukast has been shown to inhibit the phosphorylation of GSK-3β and reduce the levels of Wnt5a, key components of the canonical and non-canonical Wnt pathways, respectively.[8]

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

This protocol is designed to determine the binding affinity (Ki) of montelukast for the CysLT1 receptor.

Materials:

-

Cell membranes expressing the CysLT1 receptor (e.g., from U937 cells or guinea pig lung)

-

[³H]-LTD₄ (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of montelukast.

-

In a 96-well plate, add cell membranes, [³H]-LTD₄ (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled CysLT1 antagonist (for non-specific binding), or varying concentrations of montelukast.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of montelukast, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.

Materials:

-

Cells expressing the CysLT1 receptor (e.g., HEK-293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

LTD₄ (agonist)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of montelukast to the wells and incubate for a specified period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of LTD₄ into the wells to stimulate the CysLT1 receptor.

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the data by measuring the peak fluorescence response and calculating the IC₅₀ for montelukast's inhibition of the LTD₄-induced calcium signal.[9]

Western Blot for NF-κB Activation

This protocol is used to assess the effect of montelukast on the phosphorylation of the p65 subunit of NF-κB.

Materials:

-

Cells capable of an inflammatory response (e.g., mouse retinal endothelial cells)[10]

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells and treat them with montelukast for a specified time, followed by stimulation with an inflammatory agent.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p65.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p65 and a loading control to normalize the data.

-

Quantify the band intensities to determine the relative levels of p65 phosphorylation.[7]

Wnt Reporter Gene Assay

This assay is used to measure the effect of montelukast on Wnt signaling pathway activity.

Materials:

-

Cells suitable for transfection (e.g., HEK-293T)

-

Wnt reporter plasmid (e.g., TOPFlash, containing TCF/LEF binding sites upstream of a luciferase gene)

-

A constitutively active reporter plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Wnt pathway activator (e.g., Wnt3a conditioned media)

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the Wnt reporter plasmid and the normalization plasmid.

-

After transfection, treat the cells with montelukast for a specified duration.

-

Stimulate the cells with a Wnt pathway activator.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in montelukast-treated cells to control cells to determine the effect on Wnt signaling.[11][12]

Conclusion

The primary mechanism of action of this compound is the potent and selective antagonism of the CysLT1 receptor, which effectively mitigates the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This well-established mechanism forms the basis of its clinical efficacy in asthma and allergic rhinitis. Furthermore, accumulating evidence suggests that montelukast exerts broader anti-inflammatory effects through the modulation of the NF-κB and Wnt signaling pathways. A thorough understanding of these multifaceted mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for ongoing research and the development of novel therapeutic strategies targeting inflammatory diseases. The continued investigation into the off-target effects and interactions with other signaling cascades will further refine our understanding of the complete pharmacological profile of montelukast.

References

- 1. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. montelukast | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The contribution of the WNT pathway to the therapeutic effects of montelukast in experimental murine airway inflammation induced by ovalbumin and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the CysLT1 Receptor Binding Affinity of Montelukast Dicyclohexylamine

This technical guide provides a comprehensive overview of the binding affinity of montelukast (B128269), a selective and potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist, for its target receptor. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Montelukast, often used in its dicyclohexylamine (B1670486) salt form for stability and handling, is a critical therapeutic agent in the management of asthma and allergic rhinitis.[1][2][3] Its mechanism of action relies on the high-affinity and selective antagonism of the CysLT1 receptor.[4][5] The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands—cysteinyl leukotrienes (CysLTs) such as LTC4, LTD4, and LTE4—mediates pro-inflammatory responses.[3][6] These responses include bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[7] By blocking the action of CysLTs at this receptor, montelukast effectively mitigates these inflammatory pathways.[1]

Quantitative Binding Affinity Data

The binding affinity of montelukast for the CysLT1 receptor has been quantified through various in vitro assays. The following table summarizes the key binding parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), derived from competitive binding assays.

| Compound | Parameter | Value (nM) | Assay System |

| Montelukast | IC50 | 4.9 | HEK293 cell membranes expressing human CysLT1 receptors[5] |

| Montelukast | IC50 | 0.5 | Not specified[8] |

| Montelukast | IC50 | 0.78 | Not specified[8] |

| Montelukast | IC50 | 2.3 | Not specified[8] |

| Montelukast | Ki | 1.14 | Not specified[8] |

Note: Variations in reported values can be attributed to differences in experimental conditions, such as the cell line, radioligand, and buffer composition used in the assays.

Experimental Protocols

The determination of montelukast's binding affinity for the CysLT1 receptor typically involves competitive radioligand binding assays. Below is a generalized protocol based on methodologies described in the literature.

Objective: To determine the IC50 and Ki of montelukast for the CysLT1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 cells).[5]

-

Radioligand: A tritiated CysLT1 receptor agonist or antagonist, such as [3H]-LTD4.[9][10]

-

Test Compound: Montelukast dicyclohexylamine salt.

-

Non-specific Binding Control: A high concentration of a non-labeled CysLT1 receptor antagonist.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2, CaCl2).

-

Scintillation Cocktail and Scintillation Counter .

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human CysLT1 receptor.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (montelukast).

-

Add a fixed concentration of the radioligand ([3H]-LTD4) to each well.

-

For the determination of non-specific binding, add a saturating concentration of a non-labeled antagonist to a separate set of wells.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the montelukast concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The CysLT1 receptor is a GPCR that primarily couples to the Gq/11 family of G proteins.[6] Activation of the receptor by cysteinyl leukotrienes initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation.

-

Ligand Binding: Cysteinyl leukotrienes (LTD4, LTC4, LTE4) bind to and activate the CysLT1 receptor on the cell surface.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing its dissociation from the βγ-subunits.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

Cellular Response: The activation of these downstream signaling pathways ultimately leads to cellular responses such as smooth muscle contraction and inflammation.

Montelukast acts as a competitive antagonist, binding to the CysLT1 receptor and preventing its activation by endogenous ligands, thereby inhibiting this signaling cascade.

Conclusion

Montelukast demonstrates high-affinity binding to the CysLT1 receptor, acting as a potent and selective antagonist. This characteristic is fundamental to its therapeutic efficacy in inflammatory airway diseases. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers in the field of pharmacology and drug development. The elucidation of the CysLT1 signaling pathway further clarifies the mechanism by which montelukast exerts its anti-inflammatory effects.

References

- 1. youtube.com [youtube.com]

- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing | MDPI [mdpi.com]

- 3. Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure based virtual screening of ligands to identify cysteinyl leukotriene receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Dicyclohexylamine Salt in the Synthesis and Purification of Montelukast: A Technical Overview

Introduction: Montelukast, marketed under the brand name Singulair®, is a selective and orally active leukotriene receptor antagonist widely prescribed for the maintenance treatment of asthma and the relief of allergic rhinitis symptoms.[1][2] It functions by inhibiting the cysteinyl leukotriene CysLT1 receptor, thereby blocking the pro-inflammatory and bronchoconstrictive effects of leukotrienes.[3][4][5] The active pharmaceutical ingredient (API) is Montelukast sodium. However, a critical step in the manufacturing process involves the formation of Montelukast dicyclohexylamine (B1670486) (DCHA) salt. This intermediate is instrumental in the purification of the crude Montelukast free acid, ensuring the high purity required for the final API. This guide provides a detailed examination of the synthesis, purification, and characterization of Montelukast DCHA salt, along with the underlying mechanism of action of Montelukast.

Synthesis and Purification via Dicyclohexylamine Salt Formation

The synthesis of Montelukast is a multi-step process. A key challenge in the synthesis is the purification of the final Montelukast free acid from various process-related impurities. The formation of the dicyclohexylamine salt provides an efficient method for purification through crystallization.

The general approach involves dissolving the crude Montelukast free acid in a suitable organic solvent, such as ethyl acetate (B1210297), and then treating it with dicyclohexylamine.[6] This acid-base reaction leads to the precipitation of the Montelukast dicyclohexylamine salt.[6] The salt can then be isolated in a highly pure crystalline form by filtration.[6][7] An anti-solvent, like n-hexane, is often added to reduce the solubility of the salt and promote complete crystallization.[6][8]

Once the purified Montelukast DCHA salt is obtained, it is converted back to the free acid by treatment with a weak acid, such as acetic acid, in a biphasic system of toluene (B28343) and water.[7] The dicyclohexylammonium (B1228976) acetate remains in the aqueous phase, while the purified Montelukast free acid is extracted into the organic layer.[6] This purified free acid is then converted to the final sodium salt for formulation.[6][7]

Experimental Protocols

Protocol 1: Formation of this compound Salt

This protocol is based on a patented method for the preparation of Montelukast DCHA salt.[8]

-

Dissolution: Dissolve the crude Montelukast free acid residue in ethyl acetate (e.g., 600 ml). Heating to approximately 45°C can aid dissolution.

-

Cooling: Cool the solution to 20°C.

-

Amine Addition: Slowly add dicyclohexylamine (e.g., 42 ml, 0.21 mole) over a period of 30-45 minutes, maintaining the temperature at 20°C - 25°C.

-

Seeding and Crystallization: Maintain the mixture at 20°C - 22°C for 1 hour. Seed the solution with a small amount of pure Montelukast DCHA salt (e.g., 500 mg) to induce crystallization.

-

Aging: Maintain the reaction mixture at 20°C - 25°C for 24 hours to allow for complete crystal formation.

-

Precipitation: Slowly add n-hexane (e.g., 1200 ml) over 60 minutes.

-

Second Aging: Continue to stir the resulting slurry for another 24 hours at 20°C - 25°C.

-

Isolation: Filter the solid product.

-

Washing: Wash the filtered solid with n-hexane (e.g., 500 ml).

-

Drying: Dry the product at 40°C - 45°C until a constant weight is achieved.

Protocol 2: Conversion of DCHA Salt to Montelukast Free Acid

This protocol describes the conversion of the purified salt back to the free acid.

-

Suspension: Suspend the purified this compound salt in a mixture of toluene and water.[7]

-

Neutralization: Add an aqueous solution of a weak acid, such as acetic acid, to the mixture.[6][7] This protonates the montelukast, forming the free acid which is soluble in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer as dicyclohexylammonium acetate.[6]

-

Layer Separation: Separate the organic and aqueous layers.

-

Washing: Wash the organic layer containing the Montelukast free acid with water to remove any residual impurities.[6]

-

Drying and Further Processing: The organic layer is then dried and carried forward to the next step, which is the formation of Montelukast sodium.[6]

Quantitative Data

The use of dicyclohexylamine salt formation is effective in achieving high purity and reasonable yields.

| Parameter | Value | Reference |

| Yield | 40.5% - 52.8% | [8] |

| Purity | >99.5% | [7] (for a similar amine salt process) |

| Molar Mass | 767.50 g/mol | [9][10] |

Characterization Data

The structure and purity of this compound salt are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3400, 2976, 2927, 1607, 1594, 1578, 1541, 1497, 1410, 1394, 1336, 1311, 1269, 1144, 1070, 1018, 965, 865, 840, 763, and 699 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for detailed structural elucidation and confirmation of the molecule.[6]

Visualizing the Process and Mechanism

Montelukast Synthesis and Purification Workflow

Caption: Workflow for the purification of Montelukast via its dicyclohexylamine salt.

Mechanism of Action of Montelukast

Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.

Caption: Montelukast blocks the CysLT1 receptor, inhibiting the inflammatory cascade.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes.[4] The enzyme 5-lipoxygenase then metabolizes arachidonic acid to produce cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4.[4][5] These leukotrienes are potent inflammatory mediators that bind to CysLT1 receptors located on airway smooth muscle cells and other inflammatory cells.[2][3][11] This binding initiates a cascade of events leading to the pathophysiology of asthma and allergic rhinitis, including bronchoconstriction, increased mucus production, and airway edema.[3][5] Montelukast competitively binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby inhibiting their pro-inflammatory effects.[4][5]

Conclusion

The use of dicyclohexylamine to form a crystalline salt of Montelukast is a pivotal step in the commercial manufacturing process. This intermediate allows for an efficient and scalable purification strategy, ensuring the final Montelukast sodium API meets the stringent purity requirements for therapeutic use. The well-understood mechanism of action, coupled with a robust manufacturing process, has established Montelukast as a key therapeutic agent in the management of asthma and allergic rhinitis.

References

- 1. Montelukast - Wikipedia [en.wikipedia.org]

- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound | 577953-88-9 | Benchchem [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 9. scbt.com [scbt.com]

- 10. This compound Salt | CAS No- 577953-88-9 | Simson Pharma Limited [simsonpharma.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Montelukast Dicyclohexylamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of montelukast (B128269) dicyclohexylamine (B1670486) in various organic solvents. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. The dicyclohexylamine salt of montelukast is a key intermediate in its purification process, making a thorough understanding of its solubility essential for process optimization, formulation development, and analytical method design.

While specific quantitative solubility data for montelukast dicyclohexylamine is not extensively published in publicly available literature, this guide consolidates qualitative solubility information from various sources and outlines the standard experimental protocols to determine these values empirically.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter for any active pharmaceutical ingredient (API) or intermediate. It influences bioavailability, dissolution rate, and the feasibility of various manufacturing processes, including crystallization and purification. For this compound, its solubility profile in organic solvents is particularly relevant to its isolation and purification from crude montelukast acid.

Solubility Profile of this compound

Based on available data, this compound exhibits solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for crystallization, a process used to purify the salt.[1][2] The following table summarizes the reported qualitative solubility of this compound.

| Organic Solvent | Reported Solubility |

| Acetone | Soluble[] |

| Chloroform | Soluble, Slightly Soluble[] |

| Dichloromethane | Soluble[] |

| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble[] |

| Ethyl Acetate | Soluble[] |

| Methanol | Slightly Soluble |

| Toluene | Soluble (used for dissolving the salt)[4][5][6] |

| Acetonitrile/Isopropanol (mixture) | Soluble (used for isolation)[1] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. Precise quantitative determination requires experimental validation as outlined in the protocols below.

In contrast, quantitative solubility data is available for the pharmacologically active form, montelukast sodium. Montelukast sodium is reported to be freely soluble in ethanol, methanol, and water, and practically insoluble in acetonitrile.[4][5][7] The solubility of montelukast sodium in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[8]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is most reliably determined using the shake-flask method. This protocol provides a standardized approach for researchers to obtain quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L, by accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Montelukast's Mechanism of Action: A Signaling Pathway Overview

Montelukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils. The binding of these leukotrienes to the CysLT1 receptor in the airways triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, all of which are hallmark features of asthma and allergic rhinitis. By blocking this interaction, montelukast effectively inhibits the downstream inflammatory signaling pathways.

Signaling Pathway of Montelukast Action

Caption: Simplified signaling pathway illustrating the mechanism of action of Montelukast.

Conclusion

The dicyclohexylamine salt of montelukast plays a pivotal role in the manufacturing and purification of the final active pharmaceutical ingredient. While quantitative solubility data in organic solvents remains limited in the public domain, this guide provides a consolidated view of its qualitative solubility and a robust experimental framework for its quantitative determination. A thorough understanding of these solubility characteristics is indispensable for chemists and pharmaceutical scientists working on the development, formulation, and analysis of montelukast.

References

- 1. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]

- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]

- 4. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]

- 5. US7553853B2 - Solid-state montelukast - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Spectroscopic Analysis of Montelukast Dicyclohexylamine

Introduction: Montelukast dicyclohexylamine (B1670486) is the dicyclohexylamine salt of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist. It is a critical intermediate in the synthesis of Montelukast sodium, a widely prescribed oral medication for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. The precise characterization of Montelukast dicyclohexylamine is paramount for quality control and regulatory compliance in pharmaceutical manufacturing. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating its molecular structure and ensuring its identity and purity. This guide provides an in-depth overview of the NMR and IR spectroscopic data of this compound, along with detailed experimental protocols for its analysis.

Spectroscopic Data Presentation

The spectroscopic data presented herein is a comprehensive summary of the characteristic signals and absorption bands for this compound. The data is compiled from analyses of the Montelukast molecule and the dicyclohexylamine counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 8.10 - 7.10 | m | Aromatic protons (quinoline, phenyl rings) |

| 7.00 - 6.90 | m | Vinylic protons (-CH=CH-) |

| 4.00 - 3.80 | m | Methine proton (-CH-S-) |

| 3.10 - 2.80 | m | Methine protons of dicyclohexylamine (-CH-N-) |

| 2.70 - 2.50 | m | Methylene protons (-S-CH₂-) |

| 2.40 - 2.20 | m | Methylene protons adjacent to phenyl |

| 2.10 - 1.10 | m | Methylene protons of dicyclohexyl groups |

| 1.60 | s | Methyl protons (-C(CH₃)₂OH) |

| 0.90 - 0.50 | m | Cyclopropyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 175.0 - 170.0 | Carboxylic acid carbon (-COOH) |

| 157.0 - 118.0 | Aromatic and vinylic carbons |

| 72.0 - 70.0 | Quaternary carbon (-C(CH₃)₂OH) |

| 55.0 - 50.0 | Methine carbons of dicyclohexylamine (-CH-N-) |

| 45.0 - 40.0 | Methine carbon (-CH-S-) |

| 40.0 - 30.0 | Methylene carbons of dicyclohexyl groups |

| 31.0 - 29.0 | Methyl carbons (-C(CH₃)₂OH) |

| 26.0 - 24.0 | Methylene carbons of dicyclohexyl groups |

| 20.0 - 15.0 | Methylene carbon (-S-CH₂-) |

| 14.0 - 10.0 | Cyclopropyl carbons |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is a composite of the vibrations from both the Montelukast acid and the dicyclohexylamine base.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3400 - 3300 | Broad | O-H stretching (tertiary alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2930 - 2850 | Strong | Aliphatic C-H stretching (cyclohexyl, alkyl chains) |

| 2700 - 2200 | Broad | N-H⁺ stretching (secondary ammonium (B1175870) salt) |

| 1710 - 1680 | Strong | C=O stretching (carboxylic acid) |

| 1610 - 1580 | Medium | C=C stretching (aromatic rings) |

| 1600 - 1550 | Medium | N-H bending (ammonium salt) |

| 1470 - 1430 | Medium | C-H bending (methylene) |

| 850 - 800 | Strong | C-H out-of-plane bending (substituted aromatic rings) |

| 770 - 730 | Strong | C-Cl stretching |

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Materials:

-

This compound sample.

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

-

NMR tubes (5 mm diameter).

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution into an NMR tube using a Pasteur pipette.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum for the identification of functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Method 2: Potassium Bromide (KBr) Pellet

Instrumentation:

-

FTIR spectrometer.

-

Hydraulic press and pellet-forming die.

-

Agate mortar and pestle.

Procedure:

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Mandatory Visualization

The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

In-Depth Technical Guide: Montelukast Dicyclohexylamine (CAS 577953-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a widely used therapeutic agent for the management of asthma and allergic rhinitis.[1][2][3] The dicyclohexylamine (B1670486) salt of montelukast (CAS 577953-88-9) is a crucial intermediate in the synthesis and purification of montelukast sodium, the active pharmaceutical ingredient (API).[4][5] This salt allows for efficient purification of montelukast through crystallization, effectively removing process-related impurities before its conversion to the final sodium salt.[4][6] This technical guide provides a comprehensive overview of montelukast dicyclohexylamine, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of the signaling pathway it modulates.

Physicochemical Properties

This compound is a pale beige solid.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 577953-88-9 | [7][8][9] |

| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [7][9] |

| Molecular Weight | 767.51 g/mol | [7] |

| Appearance | Pale Beige Solid | [7] |

| Melting Point | 65-67 °C | [1][5] |

| Boiling Point | 871.6 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ at 20 °C | [1][7] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethyl acetate (B1210297) and acetone. | [1][10][11] |

| Storage | Store in a tightly sealed container in a cool (-20°C), dry place away from light and heat. | [1][10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| ¹H NMR | Characteristic signals include a multiplet around δ 0.39 ppm (cyclopropyl ring protons) and a signal at approximately δ 11.2 ppm (carboxylic acid proton). Signals corresponding to the dicyclohexylamine moiety are also present. |

| ¹³C NMR | Expected signals include those for the various carbon environments in both the montelukast and dicyclohexylamine moieties. Aromatic carbons typically appear in the δ 125-150 ppm range, while the carbonyl carbon of the carboxylic acid is expected around δ 170-185 ppm. |

| IR (KBr) | Prominent peaks are expected for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), C=C stretching (aromatic), and C-S stretching. |

| Mass Spectrometry (ESI-MS) | The positive ion mode would show a peak corresponding to the montelukast free acid [M+H]⁺ at m/z 586.2 and a peak for the dicyclohexylamine cation. Fragmentation patterns can be used to confirm the structure. |

Experimental Protocols

Synthesis of this compound Salt

This protocol describes a common method for the synthesis of montelukast and its subsequent purification via the dicyclohexylamine salt.[8][12]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of crude montelukast and its purification.

Methodology:

-

Mesylation of the Diol Intermediate: In a suitable reactor, the diol intermediate is dissolved in a mixture of toluene and acetonitrile. The solution is cooled to approximately -25°C. Diisopropylethylamine is added, followed by the slow addition of methanesulfonyl chloride, maintaining the low temperature. The reaction is monitored by a suitable analytical method (e.g., TLC or HPLC) to ensure the preferential mesylation of the secondary alcohol.

-

Coupling Reaction: In a separate reactor, the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid is prepared by reacting it with two equivalents of n-butyl lithium in tetrahydrofuran (B95107) (THF) at a low temperature. The freshly prepared mesylate intermediate solution is then added to the dilithium salt solution at a temperature below -5°C. The reaction is allowed to proceed for several hours, with completion monitored by HPLC.

-

Work-up: The reaction is quenched with an aqueous solution (e.g., 10% sodium chloride solution). The organic layer is separated and washed with a dilute acid solution (e.g., 0.5 M tartaric acid) to remove any excess base. The organic layer is then concentrated to yield crude montelukast free acid as an oily residue.

-

Formation of Dicyclohexylamine Salt: The crude montelukast acid residue is dissolved in a suitable solvent, such as ethyl acetate. Dicyclohexylamine is slowly added at room temperature (20-25°C).

-

Crystallization and Isolation: The solution is seeded with pure this compound salt to induce crystallization. An anti-solvent, such as n-hexane, is slowly added to the resulting slurry to decrease the solubility of the salt and promote complete precipitation. The slurry is aged for an extended period (e.g., overnight). The crystalline solid is then collected by filtration, washed with the anti-solvent, and dried under vacuum to yield purified this compound salt.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.[5]

Experimental Workflow: HPLC-UV Analysis

Caption: General workflow for the HPLC-UV analysis of this compound.

Methodology:

Table 3: HPLC-UV Method Parameters

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 4.0) in a ratio of approximately 65:35 or 70:30 (v/v).[7][9] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm or 355 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

| Standard Preparation | A standard solution of this compound reference standard is prepared in the mobile phase at a known concentration. |

| Sample Preparation | The sample containing this compound is accurately weighed and dissolved in the mobile phase to a known concentration. |

| Analysis | The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area to that of the standard. |

Mechanism of Action and Signaling Pathway

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][12][13] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[13][14] In the airways, their binding to CysLT1 receptors on smooth muscle cells and other cells leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all of which contribute to the pathophysiology of asthma and allergic rhinitis.[3][13][14] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[3][13][14]

Cysteinyl Leukotriene Signaling Pathway

Caption: The cysteinyl leukotriene signaling pathway and the inhibitory action of montelukast.

Conclusion

This compound is a key intermediate that facilitates the production of high-purity montelukast sodium for pharmaceutical use. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis and analysis. The elucidation of its role in the context of the cysteinyl leukotriene signaling pathway underscores its importance in the development of treatments for asthma and allergic rhinitis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 4. This compound | 577953-88-9 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. nhathuocngocanh.com [nhathuocngocanh.com]

- 12. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

- 13. sciforum.net [sciforum.net]

- 14. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of Dicyclohexylamine in the Purification of Montelukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective leukotriene D4 receptor antagonist, is a widely prescribed medication for the treatment of asthma and allergic rhinitis. The synthesis of its active pharmaceutical ingredient (API), Montelukast sodium, is a multi-step process that requires a robust purification strategy to ensure high purity and efficacy. The formation of a dicyclohexylamine (B1670486) (DCHA) salt of Montelukast has emerged as a critical and highly effective method for the purification of the crude Montelukast free acid. This technical guide provides an in-depth analysis of the role of dicyclohexylamine in Montelukast salt formation, detailing the underlying chemical principles, experimental protocols, and its impact on the overall manufacturing process.

Introduction

The chemical synthesis of Montelukast results in a crude product containing various impurities.[1] These impurities can arise from side reactions, unreacted starting materials, and degradation products.[1] To meet the stringent purity requirements for pharmaceutical use, an efficient purification method is paramount. The formation of a dicyclohexylamine salt of Montelukast provides a strategic advantage by converting the oily or difficult-to-handle Montelukast free acid into a stable, crystalline solid.[2][3] This crystalline nature allows for effective purification through crystallization, a technique that separates the desired compound from soluble impurities.[4]

Dicyclohexylamine, a secondary amine, reacts with the carboxylic acid group of Montelukast in an acid-base reaction to form the corresponding dicyclohexylammonium (B1228976) salt.[5] This salt exhibits favorable crystallization properties, enabling its isolation with high purity.[6] Subsequent treatment of the purified salt with a weak acid regenerates the Montelukast free acid, which is then converted to the final sodium salt.[4]

The Chemical Transformation: From Crude Acid to Purified Salt

The core of this purification strategy lies in the reversible acid-base reaction between Montelukast free acid and dicyclohexylamine.

Caption: Chemical transformation pathway for Montelukast purification.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the formation and use of Montelukast dicyclohexylamine salt for purification.

Formation of this compound Salt

This protocol describes the general procedure for the formation and isolation of the crystalline Montelukast DCHA salt from crude Montelukast free acid.

Materials:

-

Crude Montelukast free acid

-

Dicyclohexylamine (DCHA)

-

Solvent (e.g., Ethyl acetate (B1210297), Toluene)[4][7]

-

Pure Montelukast DCHA salt (for seeding)[1]

Procedure:

-

Dissolve the crude Montelukast free acid in a suitable organic solvent, such as ethyl acetate or toluene.[4][7] The concentration should be optimized to ensure complete dissolution at a slightly elevated temperature if necessary.

-

Cool the solution to room temperature (20-25 °C).[7]

-

Slowly add dicyclohexylamine to the solution.[1] An equimolar amount or a slight excess of DCHA is typically used.

-

If crystallization does not initiate spontaneously, seed the solution with a small amount of pure Montelukast DCHA salt.[1]

-

Allow the resulting slurry to age for an extended period (e.g., 12-24 hours) with gentle stirring to ensure complete precipitation.[4][7]

-

To further enhance the yield, an anti-solvent such as n-hexane can be slowly added to the slurry to decrease the solubility of the salt.[4]

-

Isolate the crystalline solid by filtration.

-

Wash the filtered cake with a portion of the anti-solvent to remove residual impurities.[1]

-

Dry the purified Montelukast DCHA salt under vacuum at a controlled temperature (e.g., 40-45 °C) until a constant weight is achieved.[7]

Regeneration of Montelukast Free Acid

This protocol outlines the process of converting the purified Montelukast DCHA salt back into the free acid.

Materials:

-

Purified Montelukast DCHA salt

-

Aqueous weak acid solution (e.g., Acetic acid in water)[4]

-

Water

Procedure:

-

Suspend the purified Montelukast DCHA salt in a biphasic system of an organic solvent (e.g., toluene) and water.[4]

-

Add an aqueous solution of a weak acid, such as acetic acid, to the mixture.[4] The acid protonates the carboxylate of Montelukast, regenerating the free acid, while the dicyclohexylamine is protonated and remains in the aqueous layer as its corresponding salt.[5]

-

Stir the mixture until the solid has completely dissolved and the reaction is complete.

-

Separate the organic layer containing the purified Montelukast free acid.

-

Wash the organic layer with water to remove any residual acid and dicyclohexylammonium salt.[5]

-

The organic solution containing the purified Montelukast free acid can be used directly in the next step or concentrated to an oily residue.[4]

Conversion to Montelukast Sodium

This protocol details the final step of converting the purified Montelukast free acid to the active pharmaceutical ingredient, Montelukast sodium.

Materials:

-

Purified Montelukast free acid solution (from the previous step)

-

Sodium-containing base (e.g., Sodium hydroxide (B78521) in ethanol (B145695), Sodium methoxide)[5][8]

-

Solvent for crystallization (e.g., Acetonitrile)[4]

Procedure:

-

To the solution of purified Montelukast free acid, add a solution of a sodium-containing base, such as sodium hydroxide in ethanol or sodium methoxide.[4][5][8]

-

Stir the mixture to ensure complete formation of the sodium salt.

-

Concentrate the solution to a minimum volume.[4]

-

Dissolve the residue in a suitable solvent for crystallization, such as acetonitrile, at a slightly elevated temperature (e.g., 40 ± 2 °C).[4]

-

Seed the solution with crystalline Montelukast sodium to induce crystallization.[4]

-

Age the resulting slurry to allow for complete crystallization.[4]

-

Isolate the crystalline Montelukast sodium by filtration.

-

Wash the product with a small amount of the crystallization solvent.

-

Dry the final product under vacuum.

Data Presentation

The use of dicyclohexylamine for purification significantly improves the purity of Montelukast. The following table summarizes typical parameters and outcomes of this purification step.

| Parameter | Value/Condition | Reference |

| Salt Formation | ||

| Solvent | Ethyl acetate or Toluene/Acetonitrile | [4][9] |

| Base | Dicyclohexylamine (DCHA) | [2] |

| Temperature | 20-25 °C | [7] |

| Anti-solvent | n-Hexane or n-Heptane | [2][4] |

| Salt Breaking | ||

| Acid | Acetic Acid | [4] |

| Solvent System | Toluene/Water or Methylene Chloride/Water | [4][7] |

| Conversion to Sodium Salt | ||

| Sodium Source | Sodium Hydroxide or Sodium Methoxide | [5][8] |

| Crystallization Solvent | Acetonitrile | [4] |

| Purity | ||

| Purity of DCHA salt | ≥ 99% | [3] |

| Purity of final Montelukast Sodium | > 99.5% | [4] |

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of Montelukast using dicyclohexylamine salt formation.

Caption: Experimental workflow for Montelukast purification.

Conclusion

The use of dicyclohexylamine to form a crystalline salt of Montelukast is a highly effective and industrially scalable method for the purification of the crude free acid. This strategy leverages the principles of acid-base chemistry and crystallization to efficiently remove impurities, leading to a final product of high purity that meets the stringent requirements for pharmaceutical applications. The detailed protocols and workflows presented in this guide provide a comprehensive understanding of this critical step in the manufacturing of Montelukast.

References

- 1. benchchem.com [benchchem.com]

- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]

- 3. EP1631550B1 - An improved method for the preparation of montelukast acid sodium salt in amorphous form - Google Patents [patents.google.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound | 577953-88-9 | Benchchem [benchchem.com]

- 6. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]

- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 8. sciforum.net [sciforum.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

In Vitro Activity of Montelukast Dicyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a selective and orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is widely recognized for its therapeutic role in asthma and allergic rhinitis.[1][2] Its dicyclohexylamine (B1670486) salt is a common form used in research and development. Beyond its primary mechanism of action, emerging in vitro studies have revealed a broader spectrum of activities for Montelukast, suggesting its potential in other therapeutic areas.[3] This technical guide provides an in-depth overview of the in vitro activity of Montelukast dicyclohexylamine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Quantitative In Vitro Activity

The following tables summarize the key quantitative data on the in vitro inhibitory activities of Montelukast.

Table 1: Enzyme Inhibition Data for Montelukast

| Enzyme Target | Source Organism/System | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |

| α-Glucosidase | Yeast | 44.31 ± 1.21 | Acarbose (B1664774) | 370.1 ± 1.11 | [1] |

| Urease | Jack Bean | 8.72 ± 0.23 | Thiourea | - | [1] |

| Human Placental Alkaline Phosphatase (hPAP) | Human | 17.53 ± 0.19 | - | - | [1] |

| Bovine Intestinal Alkaline Phosphatase (bIAP) | Bovine | 15.18 ± 0.23 | - | - | [1] |

| 15-Lipoxygenase (15-LOX) | Soybean | 2.41 ± 0.13 | Baicalein (B1667712) | 2.24 ± 0.13 | [1] |

| 5-Lipoxygenase (5-LOX) | Rat Mast Cell-like (RBL-1) cells | ~2.5 | - | - | [4] |

Table 2: Cellular Activity of Montelukast

| Cellular Effect | Cell Line/System | Montelukast Concentration | Observation | Reference |

| Inhibition of NF-κB activation | THP-1 (human monocytic leukemia) | Dose-dependent | Inhibition of TNF-α-induced NF-κB activation. | [5] |

| Inhibition of Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Significant inhibition of LPS-induced IL-6, TNF-α, and MCP-1 production. No inhibition of IL-1β. | [5] |

| Cytotoxicity | HAPI (microglial), SH-SY5Y (neuroblastoma) | 50-100 µM | Induced cytotoxicity. | [6] |

| Caspase-3/7 Activation | HAPI (microglial) | 50-100 µM | Accompanied cytotoxicity. | [6] |

| Reactive Oxygen Species (ROS) Production | HAPI (microglial) | 50-100 µM | Increased ROS production. | [6] |

| Inhibition of 5-oxo-ETE-induced cell migration | - | 0.01-10 µM | Diminished cell migration. | [7] |

| Modulation of MMP-9 activation | - | 10 µM | Modulated activation of MMP-9. | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature.

Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition is determined by measuring the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Materials:

-

Yeast α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (standard inhibitor)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of Montelukast and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution (or solvent control) to each well.

-

Add 20 µL of α-glucosidase enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-